molecular formula C21H29N5O3S B2502574 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1797671-20-5

1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2502574
CAS RN: 1797671-20-5
M. Wt: 431.56
InChI Key: OSWREWGRRJVDRT-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3S and its molecular weight is 431.56. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structures related to "1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide" often involves the synthesis of derivatives with potential biological activities. For example, the development of sulfonamide and carboxamide derivatives for antimicrobial activity showcases the chemical versatility and potential for generating compounds with targeted biological effects (Krishnamurthy et al., 2011). Similarly, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives highlights the ongoing interest in exploring different heterocyclic frameworks for enhanced biological properties (Kolosov et al., 2015).

Potential Biological Activities

The structural motif of piperidine and related heterocyclic compounds has been associated with various biological activities, suggesting potential research applications in drug discovery. For instance, compounds incorporating the piperidine ring have been investigated for their antimicrobial, antiproliferative, and anticancer activities, as well as for their potential as antipsychotic agents and enzyme inhibitors. Such studies often focus on the modification of these structures to enhance their efficacy and selectivity towards biological targets (Mallesha et al., 2012).

Molecular Docking and SAR Studies

The application of molecular docking and structure-activity relationship (SAR) studies to compounds with piperidine and sulfonamide groups, similar to the compound , provides insights into their potential interactions with biological targets. These computational and experimental approaches help in the rational design of new compounds with improved biological activities by understanding the key molecular interactions responsible for their effects. The study of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their enzyme inhibition activities is an example of utilizing molecular docking to identify promising inhibitors (Khalid et al., 2014).

properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-30(28,29)25-13-9-16(10-14-25)21(27)23-12-15-26-19-8-3-2-6-17(19)20(24-26)18-7-4-5-11-22-18/h4-5,7,11,16H,2-3,6,8-10,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWREWGRRJVDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide

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